3-(3-methoxyphenyl)-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are used in the design of a wide range of drugs .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a pyridinyl group attached to the nitrogen of the pyrazole ring through a methyl group .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of the reactive pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. Generally, pyrazole derivatives have good stability and moderate polarity .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The boronic ester analogs of this compound can be utilized in Suzuki–Miyaura coupling reactions. This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are core structures in many drugs and organic materials .
Protodeboronation Studies
Protodeboronation refers to the removal of a boron group from boronic esters. This compound, when converted into its boronic ester form, could be studied for protodeboronation reactions. Such reactions are significant for understanding the stability of boronic esters in different conditions, which is essential for the storage and handling of these sensitive compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a starting point for further investigation .
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other compounds with similar structures. For instance, some indole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies (in-silico) .
Result of Action
Similar compounds have been found to exhibit significant anti-hiv activity with selectivity index (si) 483 and ic 50 (053 μM) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-27-17(11-19(25-27)16-7-5-9-23-13-16)14-24-22(29)21-12-20(26-28(21)2)15-6-4-8-18(10-15)30-3/h4-13H,14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDVIMPQWWOSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-1-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1H-pyrazole-5-carboxamide |
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